molecular formula C8H7Cl3N2O B1474067 (4,6-dichloro-1H-1,3-benzodiazol-2-yl)methanol hydrochloride CAS No. 1803570-88-8

(4,6-dichloro-1H-1,3-benzodiazol-2-yl)methanol hydrochloride

Cat. No.: B1474067
CAS No.: 1803570-88-8
M. Wt: 253.5 g/mol
InChI Key: VVVDYFMCFGMFFQ-UHFFFAOYSA-N
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Description

“(4,6-dichloro-1H-1,3-benzodiazol-2-yl)methanol hydrochloride” is a chemical compound with the CAS Number: 1803570-88-8 . It has a molecular weight of 253.51 . It is a derivative of benzimidazole and is commonly used in organic synthesis and pharmaceutical research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6Cl2N2O.ClH/c9-4-1-5 (10)8-6 (2-4)11-7 (3-13)12-8;/h1-2,13H,3H2, (H,11,12);1H . This indicates that the compound has a benzodiazol ring with two chlorine atoms and a methanol group attached .

It is soluble in organic solvents .

Scientific Research Applications

Antimicrobial and Analgesic Activities

Research has explored the synthesis and biological activities of derivatives related to benzodiazole compounds. For example, novel derivatives have shown pronounced antimicrobial and analgesic activities, supported by molecular docking studies to understand their high receptor affinity (Jayanna et al., 2013).

Molecular Aggregation and Solvent Effects

Studies on molecular aggregation in benzene-diol derivatives highlight the influence of solvent and concentration on the fluorescence emission spectra, indicating the role of aggregation processes in these compounds (Matwijczuk et al., 2016).

Magnetic Properties of Hydrochloride Crystals

Investigations into hydrochloride crystals based on pyridinyl radicals reveal insights into the relationship between magnetic properties and crystal-stacking structures, demonstrating how supramolecular interactions can influence magnetic behavior (Yong et al., 2013).

Synthetic Methodologies and Chemical Reactions

Research on the synthesis of benzimidazole derivatives and their antimicrobial activities showcases the development of novel compounds with potential therapeutic applications (Özden et al., 2011). Additionally, studies on the solvent effects in binary mixtures with ionic liquids provide valuable insights into solvatochromic behaviors and solvent interactions (Koel, 2008).

Safety and Hazards

For safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

(4,6-dichloro-1H-benzimidazol-2-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O.ClH/c9-4-1-5(10)8-6(2-4)11-7(3-13)12-8;/h1-2,13H,3H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVDYFMCFGMFFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)CO)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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